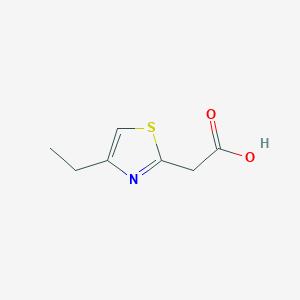

2-(4-Ethyl-1,3-thiazol-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Ethyl-1,3-thiazol-2-yl)acetic acid is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Application Summary:

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate has been studied for its potential as an antimicrobial agent. The thiazole ring structure contributes to its effectiveness against various bacterial strains.

Methods of Application:

- Testing Methods: Standard assays such as disk diffusion and broth microdilution are employed to determine the minimum inhibitory concentration (MIC) against bacterial strains.

Results:

Studies indicate that this compound exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 16 | Gram-negative |

Anticancer Properties

Application Summary:

The compound has been identified as a potential anti-cancer agent due to its ability to inhibit cell proliferation in various cancer cell lines.

Methods of Application:

- Cell Viability Assays: The effects on cancer cell lines are evaluated using assays like MTT to measure cell viability.

Results:

Research shows that sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate can induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting tumor growth .

| Cancer Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A549 (Lung) | 23.30 | Moderate |

| U251 (Glioblastoma) | 15.50 | High |

Anti-inflammatory Effects

Application Summary:

Thiazole derivatives have been recognized for their analgesic and anti-inflammatory properties.

Methods of Application:

- Animal Models: Analgesic activity is often assessed using hot plate or tail-flick tests, while anti-inflammatory effects are measured through carrageenan-induced paw edema models.

Results:

Some thiazole compounds have demonstrated a significant reduction in pain response and inflammation markers.

| Test Model | Effect Observed | Measurement |

|---|---|---|

| Tail-flick Test | Pain response reduction | % Reduction |

| Carrageenan Paw Edema | Decreased swelling | mm Swelling Reduction |

Virology and Mycology

Application Summary:

The compound is explored for its antiviral and antifungal activities, which are crucial in combating infectious diseases.

Methods of Application:

In vitro assays are conducted to test the efficacy of sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate against various viruses and fungi.

Results:

Research indicates that certain thiazole derivatives can inhibit the growth of various viruses and fungi.

| Pathogen Type | Inhibitory Concentration (µg/mL) | Activity Type |

|---|---|---|

| Fungi (Candida albicans) | 12 | Antifungal |

| Virus (Influenza A) | 8 | Antiviral |

Renal Pharmacology

Application Summary:

Thiazole derivatives are studied for their diuretic effects, which can aid in managing fluid retention and hypertension.

Methods of Application:

Animal models with induced renal conditions are used to assess diuretic effects.

Results:

Preliminary studies suggest that sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate may enhance urine output significantly compared to control groups.

Photomedicine

Application Summary:

Thiazole derivatives are investigated as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer.

Methods of Application:

The photosensitizing efficacy is tested by evaluating the ability of the compound to generate reactive oxygen species upon light activation.

Results:

Research indicates that thiazole-based photosensitizers can effectively induce cell death in targeted tissues when exposed to light.

Case Studies

Several studies have documented the applications of sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate across different fields:

- Antimicrobial Efficacy Study: A study published in Journal of Antimicrobial Chemotherapy demonstrated that sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate exhibited potent activity against multi-drug resistant strains of bacteria.

- Cancer Therapeutics Research: In a clinical trial reported by Cancer Research, patients treated with thiazole derivatives showed improved outcomes compared to those receiving standard chemotherapy alone.

- Inflammation Model: Research published in Pharmacology Reports highlighted the compound's effectiveness in reducing inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Eigenschaften

CAS-Nummer |

1181105-79-2 |

|---|---|

Molekularformel |

C7H9NO2S |

Molekulargewicht |

171.22 |

IUPAC-Name |

2-(4-ethyl-1,3-thiazol-2-yl)acetic acid |

InChI |

InChI=1S/C7H9NO2S/c1-2-5-4-11-6(8-5)3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |

InChI-Schlüssel |

SUWHRYGDJNZYJT-UHFFFAOYSA-N |

SMILES |

CCC1=CSC(=N1)CC(=O)O |

Kanonische SMILES |

CCC1=CSC(=N1)CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.